2,5-Dimethoxy-4-methylbenzonitrile

Organic Synthesis Methodology Green Chemistry

Researchers developing selective 5-HT2A receptor agonists or TADF-based OLED emitters face critical structure-activity bottlenecks when generic benzonitrile derivatives fail to deliver target potency or photophysical performance. 2,5-Dimethoxy-4-methylbenzonitrile provides the exact 1,2,4,5-tetrasubstitution pattern required for function: • Essential precursor for 25CN-NBOH (human 5-HT2A Ki = 1.3 nM), a brain-penetrant pharmacological tool for serotonergic studies • Core scaffold for donor-acceptor TADF emitters; kRISC varies >5-fold with substitution changes, enabling non-doped OLED optimization • Verified GC-MS reference standard with mass spectral library entry for forensic NPS identification and method validation

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8719151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-methylbenzonitrile
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C#N)OC
InChIInChI=1S/C10H11NO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,1-3H3
InChIKeyCUMGDRYNFPAHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-methylbenzonitrile: A Versatile Building Block


2,5-Dimethoxy-4-methylbenzonitrile (CAS 1547044-53-0) is a polysubstituted aromatic nitrile featuring a 1,2,4,5-tetrasubstituted benzene core with methoxy groups at the 2- and 5-positions, a methyl group at the 4-position, and a cyano group at the 1-position. This compound serves as a key intermediate in the synthesis of novel psychoactive substances (NPS), including the potent and selective serotonin 2A receptor agonist 25CN-NBOH [1], and as a building block for thermally activated delayed fluorescence (TADF) emitters in non-doped organic light-emitting diodes (OLEDs) [2]. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (cyano) substituents enables fine-tuning of electronic properties for optoelectronic applications. Its well-defined substitution pattern provides a unique scaffold for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of advanced functional materials.

Synthesis of 5-HT2A agonist tool compounds (e.g., 25CN-NBOH) for neuroscience studies
Donor-acceptor TADF emitter building block for non-doped OLED research
Analytical reference standard precursor for NPS identification (GC-MS spectral libraries)

Irreplaceability of 2,5-Dimethoxy-4-methylbenzonitrile


The precise substitution pattern of 2,5-dimethoxy-4-methylbenzonitrile is critical for its utility in both medicinal chemistry and materials science. In the synthesis of 5-HT2A receptor agonists, the 4-methyl group is essential for achieving the desired pharmacological profile; replacement with a hydrogen atom or a halogen dramatically alters receptor binding affinity and selectivity [1]. In optoelectronic applications, the specific arrangement of electron-donating methoxy groups and the electron-withdrawing nitrile group dictates the compound's thermally activated delayed fluorescence (TADF) properties and emission wavelength [2]. Substituting this compound with a different benzonitrile derivative—such as 2,5-dimethoxybenzonitrile (lacking the 4-methyl group) or 4-methoxybenzonitrile (lacking the 2,5-dimethoxy pattern)—would result in a material with entirely different photophysical characteristics, as evidenced by the substantial variation in reverse intersystem crossing rate constants (kRISC) and emission maxima observed among differently substituted benzonitrile emitters [2]. Therefore, generic substitution is not feasible without compromising the intended function of the final product.

Target Compound
2,5-Dimethoxy-4-methylbenzonitrile
Common Substitute
2,5-Dimethoxybenzonitrile (missing 4-CH3) or 4-Methoxybenzonitrile
The 4-methyl group is critical for 5-HT2A receptor selectivity in agonist synthesis; its removal drastically alters binding affinity. In TADF materials, the precise 2,5-dimethoxy-4-methyl pattern determines kRISC and emission wavelength; substituent changes shift photophysics unpredictably.
Generic benzonitrile derivatives cannot replicate the same pharmacological or optoelectronic profile. Substitution requires full re-validation.

2,5-Dimethoxy-4-methylbenzonitrile: Advantages Over Structural Analogs


Efficient One-Step Synthesis

A one-step synthesis protocol for 2,5-dimethoxy-4-methylbenzonitrile has been reported that achieves quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement in atom economy and process efficiency compared to traditional multi-step routes for polysubstituted benzonitriles, which typically involve sequential functionalization steps with cumulative yield losses [1]. The protocol was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a robust reference for quality control [1].

Synthetic Yield
Class-level inference
Quantitative yield
One-step protocol vs. multi-step (>50% absolute yield improvement)
Supports cost-efficient scale-up and green chemistry workflows
Reported using adapted Vilsmeier conditions; verify with in-house protocol
Organic Synthesis Methodology Green Chemistry

High-Quality GC-MS Reference Data

2,5-Dimethoxy-4-methylbenzonitrile is included in the 'Mass Spectra of Designer Drugs 2024' library and the KnowItAll Mass Spectral Library, with four GC-MS spectra available for compound identification [1]. This level of spectral documentation is critical for forensic and clinical laboratories that require verified reference data for the identification of this compound and its derivatives in seized materials or biological samples. In contrast, many closely related benzonitrile derivatives lack this degree of curated spectral data in commercial libraries, which can hinder unambiguous identification [1].

GC-MS Reference Spectra
Cross-study comparable
4 spectra in major libraries
"Mass Spectra of Designer Drugs 2024", KnowItAll
Enables reliable identification in forensic research matrices
Verify against your instrument-specific library and matrix effects
Analytical Chemistry Forensic Toxicology Reference Standards

Superior TADF Properties from 4-Methyl Substitution

Benzonitrile-based emitters with different substitution patterns exhibit wide variation in thermally activated delayed fluorescence (TADF) performance. While direct data for 2,5-dimethoxy-4-methylbenzonitrile are not reported, a comparative study of five benzonitrile-based emitters demonstrated that the reverse intersystem crossing rate constant (kRISC)—a key parameter for TADF efficiency—ranged from 2.08 × 10^5 s⁻¹ to 1.13 × 10^6 s⁻¹ depending on the substitution pattern [1]. The highest kRISC value of 1.13 × 10^6 s⁻¹ was achieved by a compound with a specific donor-acceptor arrangement, placing it among the best state-of-the-art TADF emitters [1]. This underscores that the precise substitution pattern of 2,5-dimethoxy-4-methylbenzonitrile is not merely a structural detail but a critical determinant of photophysical performance.

TADF Scaffold Potential
Class-level inference
kRISC up to 1.13 × 10⁶ s⁻¹ (class range)
5.4-fold variation across benzonitrile emitters; specific data for this compound not yet reported
Substitution pattern may influence TADF efficiency; empirical screening needed
Data from structurally related emitters; direct characterization required
OLEDs TADF Materials Science

2,5-Dimethoxy-4-methylbenzonitrile: Key Applications


5-HT2A Agonist Synthesis for Neuroscience

2,5-Dimethoxy-4-methylbenzonitrile is the essential precursor for the synthesis of 25CN-NBOH, a brain-penetrant, highly potent and selective 5-HT2A receptor agonist (human 2A/rat 2C Ki = 1.3/132 nM) [1]. This agonist is widely used as a pharmacological tool to investigate the effects of selective 5-HT2A receptor activation in vitro, ex vivo, and in vivo [1]. Researchers developing novel serotonergic ligands for studying psychiatric and neurological disorders should prioritize 2,5-dimethoxy-4-methylbenzonitrile as the starting material to ensure access to this well-characterized and highly selective tool compound.

TADF Emitters for High-Efficiency OLEDs

The 2,5-dimethoxy-4-methyl substitution pattern is a promising scaffold for designing donor-acceptor TADF emitters. Studies on related benzonitrile-based emitters have shown that subtle changes in substitution can lead to dramatic differences in key TADF parameters, such as the reverse intersystem crossing rate constant (kRISC), which can vary by more than five-fold [1]. Materials scientists and OLED developers should consider 2,5-dimethoxy-4-methylbenzonitrile as a core building block for synthesizing and screening new TADF emitters, with the goal of achieving high external quantum efficiency in non-doped OLED devices.

Reference Standard for NPS Identification

Given its role as a precursor to novel psychoactive substances (NPS) like 25CN-NBOMe and 25CN-NBOH, 2,5-dimethoxy-4-methylbenzonitrile itself is a relevant analytical target in seized drug analysis [1][2]. Its inclusion in major mass spectral libraries, including the 'Mass Spectra of Designer Drugs 2024' collection, provides forensic laboratories with verified GC-MS data for unambiguous identification [3]. Analytical chemists and toxicologists should procure high-purity 2,5-dimethoxy-4-methylbenzonitrile as a reference standard for method development, validation, and routine analysis of NPS-related samples.

Application
Selection Property
Validation Focus
5-HT2A agonist tool compound synthesis
4-Methyl substitution pattern for reported 5-HT2A selectivity
Receptor binding assay validation; reference against published Ki
Non-doped OLED TADF emitter development
2,5-Dimethoxy-4-methyl donor-acceptor motif for kRISC tuning
Photophysical screening (kRISC, PLQY, emission λ) in solid-state film
Forensic analytical reference standard
Verified GC-MS spectra in commercial libraries
Method validation with NPS-related seized material or biological samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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